Bis(2-fluoro-2,2-dinitroethyl) adipate

Description

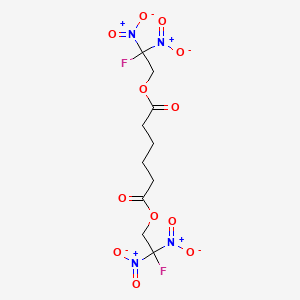

The study of specialized chemical compounds such as Bis(2-fluoro-2,2-dinitroethyl) adipate (B1204190) is driven by the continuous search for materials with advanced properties. The unique combination of a fluorinated dinitroethyl group and an adipate backbone suggests a molecule designed for specific, high-performance applications.

Structure

3D Structure

Properties

CAS No. |

35027-66-8 |

|---|---|

Molecular Formula |

C10H12F2N4O12 |

Molecular Weight |

418.22 g/mol |

IUPAC Name |

bis(2-fluoro-2,2-dinitroethyl) hexanedioate |

InChI |

InChI=1S/C10H12F2N4O12/c11-9(13(19)20,14(21)22)5-27-7(17)3-1-2-4-8(18)28-6-10(12,15(23)24)16(25)26/h1-6H2 |

InChI Key |

KYXDFXJLIZHHHK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F)CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Bis 2 Fluoro 2,2 Dinitroethyl Adipate

Synthesis of Key Precursors: 2-Fluoro-2,2-dinitroethanol (B101770) and Derivatives

The synthesis of Bis(2-fluoro-2,2-dinitroethyl) adipate (B1204190) is fundamentally dependent on the successful preparation of its key precursor, 2-fluoro-2,2-dinitroethanol. This energetic alcohol provides the fluoro-dinitroethyl moiety that is esterified with an adipate backbone.

A notable method for preparing 2-fluoro-2,2-dinitroethanol involves a multi-step pathway starting from barbituric acid. wipo.int This process is designed for efficiency and safety, yielding the desired product in high purity. The general pathway is outlined as follows:

Nitration and Hydrolysis: Barbituric acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid. This initial step leads to the formation of gem-dinitroacetylurea through nitration and subsequent hydrolysis. wipo.int

Alkaline Hydrolysis: The gem-dinitroacetylurea intermediate undergoes further hydrolysis in an alkaline aqueous solution, typically using potassium hydroxide (B78521) (KOH), to produce the dinitromethane (B14754101) potassium salt. This step has been reported to achieve a yield of 87%. wipo.int

Aldol-type Addition: The dinitromethane potassium salt is then reacted with formaldehyde (B43269) in an addition reaction under alkaline conditions. This forms the 2,2-dinitroethanol potassium salt. wipo.int

Fluorination: The final step is the selective fluorination of the 2,2-dinitroethanol potassium salt. This is achieved using a specialized fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) salt (commonly known as Selectfluor), at room temperature to yield the final 2-fluoro-2,2-dinitroethanol product with a reported yield of up to 86%. wipo.int

Table 1: Synthetic Pathway for 2-Fluoro-2,2-dinitroethanol

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | Barbituric Acid | Concentrated H₂SO₄, Fuming HNO₃ | gem-Dinitroacetylurea | Not specified |

| 2 | gem-Dinitroacetylurea | KOH (aq) | Dinitromethane potassium salt | 87% |

| 3 | Dinitromethane potassium salt | Formaldehyde (37% aq) | 2,2-Dinitroethanol potassium salt | Not specified |

| 4 | 2,2-Dinitroethanol potassium salt | Selectfluor | 2-Fluoro-2,2-dinitroethanol | 86% |

Data sourced from patent information describing an efficient synthesis route. wipo.int

Mechanistic Studies of Fluorination Reactions in Dinitroethyl Synthesis

The introduction of a fluorine atom into the dinitroethyl precursor is a critical step that significantly influences the properties of the final compound. Mechanistic studies of nucleophilic fluorination reactions provide insight into this process. The fluorination of the 2,2-dinitroethanol salt likely proceeds via a nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net

Quantum chemical studies on similar SN2 fluorination reactions highlight several key factors:

Nucleophile Activation: Reagents like cesium fluoride (B91410) (CsF) are often used, and their efficacy is enhanced by promoters. Protic solvents, particularly tert-alcohols, can form strong hydrogen bonds with the fluoride anion (F⁻). researchgate.net This interaction weakens the bond between the cation (e.g., Cs⁺) and the fluoride ion, making the fluoride a more potent nucleophile. nih.govresearchgate.net

Reaction Pathway: The reaction involves the backside attack of the activated fluoride nucleophile on the carbon atom bearing a suitable leaving group. In the synthesis starting from 2,2-dinitroethanol potassium salt, the fluorinating agent directly provides an electrophilic fluorine source for the nucleophilic dinitromethane anion. The mechanism for reagents like Selectfluor involves the transfer of an electrophilic fluorine atom to a nucleophile (in this case, the carbanion of the dinitroethanol salt).

Solvent Effects: The choice of solvent is crucial. While aprotic polar solvents like acetonitrile (B52724) (CH₃CN) are common, the use of co-solvents like t-butanol can accelerate the SN2 process by facilitating the availability of the fluoride nucleophile. researchgate.net

Optimization of Intermediate Compound Formation

Optimization of the synthesis of 2-fluoro-2,2-dinitroethanol focuses on maximizing yield, ensuring safety, and using cost-effective materials. The pathway starting from barbituric acid is presented as a mature, stable, and reliable method suitable for larger-scale applications. wipo.int Key optimization features include:

Mild Reaction Conditions: The final fluorination step is conducted at room temperature, which reduces energy costs and minimizes the potential for side reactions or decomposition of the thermally sensitive nitro compounds. wipo.int

Accessible Raw Materials: The use of barbituric acid as a starting material is highlighted as a cost-effective choice. wipo.int

Esterification Protocols for Adipate Linkage Formation

The final stage in the synthesis of Bis(2-fluoro-2,2-dinitroethyl) adipate is the formation of the diester linkage between two molecules of 2-fluoro-2,2-dinitroethanol and one molecule of an adipic acid derivative.

Direct Esterification Routes and Catalytic Systems

Direct esterification involves the reaction of adipic acid with 2-fluoro-2,2-dinitroethanol. This is an equilibrium-limited reaction that typically requires a catalyst and the removal of water to drive the reaction toward the product side.

Catalytic Systems: Acid catalysts are commonly employed for such esterifications. These can be homogeneous catalysts like sulfuric acid or heterogeneous solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15). uobaghdad.edu.iqsphinxsai.com The use of solid acids is often preferred as it simplifies catalyst removal and product purification. sphinxsai.com

Reaction Conditions: The reaction is typically carried out at elevated temperatures to increase the reaction rate. sphinxsai.com However, for energetic materials like 2-fluoro-2,2-dinitroethanol, the temperature must be carefully controlled. The molar ratio of alcohol to acid is another critical parameter; using an excess of one reactant can shift the equilibrium to favor product formation. sphinxsai.com For the synthesis of diesters from dicarboxylic acids, a molar ratio of alcohol to acid of at least 2:1 is required, with ratios often set higher to improve conversion. sphinxsai.comgoogle.com

Table 2: Representative Effects of Reaction Parameters on Adipic Acid Esterification with an Alcohol (Methanol Example)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Conversion |

|---|---|---|---|---|

| Temperature | 313 K | 323 K | 333 K | Conversion increases with temperature. sphinxsai.com |

| Catalyst Loading | 5% w/w | 7% w/w | 10% w/w | Conversion increases with catalyst loading. sphinxsai.com |

| Alcohol/Acid Ratio | 10:1 | 15:1 | 20:1 | Conversion increases, but may plateau at higher ratios. sphinxsai.com |

This table uses data from the esterification of adipic acid with methanol (B129727) as a model to illustrate general principles applicable to adipate ester synthesis. sphinxsai.com

Transesterification Strategies

An alternative to direct esterification is transesterification. This strategy involves reacting a pre-formed simple adipate ester, such as dimethyl adipate or diethyl adipate, with 2-fluoro-2,2-dinitroethanol. The reaction displaces the simpler alcohol (methanol or ethanol) to form the desired product.

This approach can be advantageous if the direct esterification is problematic or if the simpler adipate ester is readily available. The reaction is also an equilibrium process and is typically catalyzed by an acid or a base. To drive the reaction to completion, the more volatile alcohol byproduct (e.g., methanol) is typically removed from the reaction mixture by distillation. mdpi.com Recent advancements have shown that microwave-assisted synthesis can be an effective method for transesterification, offering short reaction times under additive-free conditions. mdpi.com

Kinetics and Thermodynamics of Esterification Reactions

Understanding the kinetics and thermodynamics of the esterification process is essential for designing and optimizing the industrial production of this compound.

Thermodynamics: Esterification reactions are generally exothermic. uobaghdad.edu.iqresearchgate.net While higher temperatures increase the reaction rate, they can unfavorably shift the equilibrium position for an exothermic reaction, leading to a lower maximum conversion. Therefore, a trade-off exists between reaction rate and equilibrium conversion, necessitating the selection of an optimal reaction temperature. researchgate.net The removal of a product, such as water in direct esterification or a simple alcohol in transesterification, is a key thermodynamic strategy to overcome equilibrium limitations and achieve high product yields. google.comresearchgate.net

Innovative Synthetic Approaches and Green Chemistry Considerations

Traditional synthesis of this compound typically involves the esterification of adipoyl chloride with 2-fluoro-2,2-dinitroethanol. While effective, this method often utilizes hazardous reagents and solvents. Modern synthetic chemistry is increasingly focused on developing greener and more efficient pathways.

Recent research has explored solvent-less and water-based reaction systems for the synthesis of energetic plasticizers, which can be conceptually applied to the production of this compound. acs.orgnih.gov These approaches aim to minimize the use of volatile organic compounds (VOCs), which are a significant source of industrial pollution. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and auxiliaries, are central to these innovative strategies. acs.org

One promising avenue is the use of catalysis to enhance reaction rates and selectivity under milder conditions. For instance, the development of thermally switchable deep eutectic solvents (DES) has shown potential in catalytic processes, offering a recyclable and efficient reaction medium. acs.org While not yet specifically reported for this compound, such systems represent the forefront of green chemical processing.

The introduction of fluorine and nitro groups into the molecular structure contributes to the high density and energetic properties of the compound. acs.org Innovative approaches often focus on the efficient and safe introduction of these functionalities. For example, advancements in fluorination and nitration techniques that reduce the use of harsh reagents are a key area of investigation.

A summary of green chemistry considerations in the synthesis of energetic plasticizers is presented in the table below.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Development of high-yield reactions to minimize unreacted starting materials and byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like thionyl chloride (for adipoyl chloride synthesis) with greener alternatives. |

| Safer Solvents and Auxiliaries | Utilizing water or solvent-less conditions, or employing recyclable and non-toxic solvents like deep eutectic solvents. |

| Energy Efficiency | Developing catalytic methods that allow for lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring the potential for deriving adipic acid from bio-based sources. |

Process Optimization for Enhanced Synthetic Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, which directly impacts its performance and safety as an energetic plasticizer. Key parameters that are typically optimized include reaction temperature, molar ratio of reactants, catalyst concentration, and reaction time.

In esterification reactions, controlling the stoichiometry of the reactants is fundamental. An excess of one reactant, typically the more volatile or less expensive one, can drive the reaction towards completion. For the synthesis of this compound, the molar ratio of 2-fluoro-2,2-dinitroethanol to adipoyl chloride or adipic acid would be a critical parameter to optimize.

The choice of catalyst and its concentration also plays a pivotal role. While traditional esterification can be acid-catalyzed, research into novel catalysts that are more efficient, selective, and easier to separate from the reaction mixture is ongoing.

Purification of the final product is another critical step for ensuring high purity. Common methods include washing the crude product with a mild base, such as a sodium bicarbonate solution, to neutralize any acidic impurities, followed by recrystallization from a suitable solvent. The selection of the recrystallization solvent is vital to obtain a product with the desired crystalline structure and to remove any remaining impurities.

The table below outlines key parameters and their typical effects on the synthesis of esters, which can be applied to the optimization of this compound production.

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Reaction Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions and decomposition, reducing purity. | Determine the optimal temperature that balances reaction rate and product stability. |

| Molar Ratio of Reactants | Using a stoichiometric excess of one reactant can shift the equilibrium to favor product formation, increasing the yield. | Systematically vary the molar ratio to find the point of maximum conversion of the limiting reagent. |

| Catalyst Concentration | Increasing catalyst concentration can accelerate the reaction, but may also promote side reactions and complicate purification. | Identify the minimum effective catalyst concentration to achieve a desirable reaction rate. |

| Reaction Time | Sufficient reaction time is necessary for completion, but prolonged times can lead to product degradation. | Monitor the reaction progress over time to determine the optimal duration for maximum yield. |

| Purification Method | Affects the final purity of the product by removing unreacted starting materials, byproducts, and catalyst residues. | Evaluate different washing and recrystallization protocols to achieve the highest purity with minimal product loss. |

By systematically investigating these parameters, it is possible to develop a robust and efficient process for the synthesis of high-purity this compound, meeting the stringent requirements for its application in advanced energetic materials.

Advanced Spectroscopic and Structural Elucidation of Bis 2 Fluoro 2,2 Dinitroethyl Adipate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum would be crucial for identifying the different types of protons in the Bis(2-fluoro-2,2-dinitroethyl) adipate (B1204190) molecule. The adipate backbone would be expected to show two sets of methylene (B1212753) proton signals. The protons on the two central carbons of the adipate chain would likely appear as a multiplet, while the protons on the carbons adjacent to the carbonyl groups would appear as a separate multiplet at a slightly downfield chemical shift due to the electron-withdrawing effect of the ester functionality. The methylene protons of the 2-fluoro-2,2-dinitroethyl groups would exhibit a distinct signal, significantly shifted downfield and likely showing coupling to the adjacent fluorine atom, resulting in a doublet or triplet of triplets depending on the resolution and coupling constants.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide complementary information, confirming the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the ester groups, the methylene carbons of the adipate chain, the methylene carbons of the ethyl groups, and the carbon atom bonded to the fluorine and two nitro groups. The latter would be particularly informative, with its chemical shift and coupling to fluorine providing key structural confirmation.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Atom Environments

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For Bis(2-fluoro-2,2-dinitroethyl) adipate, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are in chemically equivalent environments. The chemical shift of this signal would be characteristic of a fluorine atom attached to a carbon bearing two nitro groups.

Nitrogen-15 (¹⁵N) NMR Spectral Insights into Nitro Group Environments

¹⁵N NMR spectroscopy, although less commonly used due to lower sensitivity, can provide direct information about the nitrogen atoms in the nitro groups. The chemical shifts of the nitrogen signals would confirm the presence and electronic structure of the nitro functionalities.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, multidimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the adipate and ethyl chains.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for confirming the ester linkages between the adipate and the 2-fluoro-2,2-dinitroethyl fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups. These would include:

Strong C=O stretching vibrations for the ester carbonyl groups.

Asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups, which are typically very strong and appear in distinct regions of the spectrum.

C-O stretching vibrations of the ester linkage.

C-H stretching and bending vibrations for the methylene groups.

A C-F stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. The symmetric stretching of the nitro groups and the C-C backbone vibrations would be expected to be prominent in the Raman spectrum.

Without experimental data, the following tables of expected spectroscopic features remain illustrative.

Table 1: Hypothetical ¹H NMR Data for this compound

| Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-CF(NO₂)₂ | 4.5 - 5.0 | t | JH-F |

| -C(O)-CH₂- | 2.3 - 2.6 | t | |

| -C(O)-CH₂-CH₂- | 1.6 - 1.9 | p |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Assignment | Hypothetical Chemical Shift (δ, ppm) |

| -C=O | 170 - 175 |

| -CF(NO₂)₂ | 110 - 120 (d, JC-F) |

| -O-CH₂- | 65 - 75 |

| -C(O)-CH₂- | 30 - 35 |

| -C(O)-CH₂-CH₂- | 20 - 25 |

Table 3: Hypothetical IR and Raman Data for this compound

| Functional Group | Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1730 - 1750 (s) | 1730 - 1750 (w) |

| NO₂ | Asymmetric Stretch | 1580 - 1610 (vs) | 1580 - 1610 (m) |

| NO₂ | Symmetric Stretch | 1300 - 1330 (s) | 1300 - 1330 (vs) |

| C-F | Stretch | 1000 - 1100 (m) | 1000 - 1100 (w) |

| C-O | Stretch | 1150 - 1250 (s) | 1150 - 1250 (m) |

Therefore, it is not possible to provide the specific, data-rich content requested for the following sections and subsections. The generation of scientifically accurate and verifiable data tables and detailed research findings as stipulated by the instructions cannot be fulfilled without access to primary research dedicated to this compound.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Supramolecular Assembly

Powder X-ray Diffraction for Polymorphism and Crystal Structure Investigations

Powder X-ray Diffraction (PXRD) is a critical, non-destructive analytical technique for the investigation of crystalline solids. In the field of energetic materials, PXRD is indispensable for identifying the crystalline phases, determining the degree of crystallinity, and investigating polymorphism. Polymorphism, the ability of a substance to exist in two or more different crystalline forms, is a widespread phenomenon in energetic materials and can significantly impact their performance, stability, and sensitivity. acs.orgdtic.milacs.orgoup.comresearchgate.net

Detailed Research Findings

Specific experimental powder X-ray diffraction data for this compound is not readily found in the surveyed scientific literature. However, based on studies of analogous energetic esters and nitro compounds, a PXRD analysis would be expected to reveal key structural characteristics.

For instance, research on other 2-fluoro-2,2-dinitroethyl esters has successfully utilized single-crystal X-ray diffraction to confirm molecular structures, indicating that these types of compounds form well-defined crystals suitable for diffraction studies. rsc.org A typical PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of sharp peaks at specific diffraction angles (2θ), which are characteristic of its unique crystal lattice.

Polymorphism Investigation

The existence of polymorphs in energetic materials like HMX, RDX, and TNT is well-documented, with different polymorphs displaying varying densities, thermal stabilities, and sensitivities to impact and friction. dtic.milacs.orgoup.comresearchgate.net It is plausible that this compound could also exhibit polymorphism, depending on the crystallization conditions such as solvent, temperature, and pressure.

A comprehensive polymorphism study would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would confirm the existence of multiple polymorphs. Techniques such as differential scanning calorimetry (DSC) would typically be used in conjunction with PXRD to identify phase transitions between these polymorphs at different temperatures.

Crystal Structure Investigations

While PXRD is excellent for fingerprinting crystalline phases, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For a molecule like this compound, a single-crystal structure would provide invaluable information, including:

Molecular Conformation: The spatial arrangement of the adipate backbone and the two pendant 2-fluoro-2,2-dinitroethyl groups.

Intermolecular Interactions: The nature and geometry of interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces that dictate the crystal packing. nih.gov

Crystal Density: A key parameter for energetic materials that directly correlates with their detonation performance.

Although specific crystallographic data for this compound is not available, the table below illustrates the kind of data that would be obtained from a successful single-crystal X-ray diffraction study, based on data for other energetic compounds. acs.org

Interactive Data Table: Illustrative Crystallographic Data for an Energetic Material

| Parameter | Illustrative Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |

| a (Å) | 10.123 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.789 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 109.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1195.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.85 | A critical parameter for predicting the energetic performance of the material. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values are better. |

Theoretical and Computational Chemistry Studies on Bis 2 Fluoro 2,2 Dinitroethyl Adipate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a primary tool for the computational study of energetic materials due to its balance of accuracy and computational cost. royalsocietypublishing.org Methods like B3LYP, combined with appropriate basis sets (e.g., 6-311+G(2d,p)), are commonly used to optimize the molecular geometry and calculate various properties. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are more computationally intensive and are often used for benchmarking results for smaller, related molecules.

For Bis(2-fluoro-2,2-dinitroethyl) adipate (B1204190), DFT calculations would be the initial step to determine its most stable three-dimensional structure. These calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Illustrative Data Table of DFT-Calculated Properties for a Related Energetic Plasticizer (For demonstration purposes)

| Property | Value | Method/Basis Set |

| Total Energy (Hartree) | -1234.5678 | B3LYP/6-31G |

| Dipole Moment (Debye) | 3.45 | B3LYP/6-31G |

| Heat of Formation (kJ/mol) | -350.2 | Isodesmic Reaction Scheme |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from DFT calculations.

The flexibility of the adipate backbone and the rotatable bonds in the side chains of Bis(2-fluoro-2,2-dinitroethyl) adipate mean that the molecule can exist in numerous conformations. A thorough conformational analysis is essential to identify the lowest energy conformers, as these will be the most populated at a given temperature and will govern the bulk properties of the material.

Computational techniques such as systematic or stochastic conformational searches, followed by geometry optimization and energy calculation for each conformer, would be employed. This process maps out the potential energy surface of the molecule, identifying all local minima and the transition states that connect them. The results would reveal the most stable spatial arrangements of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. In the context of energetic materials, a smaller HOMO-LUMO gap is sometimes correlated with increased sensitivity to initiation.

For this compound, the HOMO is expected to be localized on the oxygen atoms of the ester groups, while the LUMO is likely to be centered on the nitro groups. The calculated HOMO-LUMO gap would provide a first indication of its chemical stability.

Illustrative HOMO-LUMO Data for a Model Dinitro-Fluoro Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 6.4 |

Note: This data is for illustrative purposes only.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

While quantum chemistry provides insights into a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. dtic.mil By simulating the movements and interactions of many this compound molecules, MD can predict bulk properties such as density, viscosity, and glass transition temperature.

MD simulations would reveal how these molecules pack together in the condensed phase and the nature of the intermolecular forces (van der Waals forces, dipole-dipole interactions) that govern their behavior. Furthermore, these simulations can track the conformational changes of the molecule in a liquid or amorphous state, providing a dynamic picture that complements the static view from quantum chemical calculations.

Prediction of Chemical Reactivity and Active Sites based on Electronic Properties

The electronic properties calculated using quantum chemistry can be used to predict the most likely sites for chemical reactions. The molecular electrostatic potential (MEP) surface is particularly useful in this regard. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the hydrogen atoms of the alkyl chain. This information helps in predicting how the molecule might interact with other components in a formulation or how it might begin to decompose.

Computational Modeling of Mechanistic Decomposition Pathways

Understanding the initial steps of thermal decomposition is critical for assessing the stability and safety of an energetic material. Computational modeling can be used to explore potential unimolecular and bimolecular decomposition pathways. For this compound, the weakest bonds are likely the C-NO2 and O-NO2 bonds (if any nitro-ester linkages were present).

Computational studies would involve calculating the bond dissociation energies (BDEs) for the various bonds in the molecule to identify the weakest link, which is often the trigger for decomposition. researchgate.net Furthermore, reaction pathways for the initial decomposition steps, such as the homolytic cleavage of a C-NO2 bond to release NO2, can be modeled, and the activation energies for these processes can be calculated. These theoretical predictions provide invaluable insights into the thermal stability and decomposition mechanism of the compound.

Bond Dissociation Energies (BDEs) and Reaction Barriers

The initiation of thermal decomposition in many energetic materials is dictated by the weakest chemical bond in the molecule. The bond dissociation energy (BDE) is a critical parameter, representing the enthalpy change required to break a specific bond homolytically. For nitro-containing compounds, the C-NO2 bond is often the trigger linkage for decomposition. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs. For instance, studies on various nitroaromatic compounds using DFT methods like B3LYP and B3PW91 have shown that the C-NO2 BDE typically falls in the range of 61-70 kcal/mol. researchgate.net The presence of other functional groups on the molecule can influence this value.

In the case of this compound, the primary bonds of interest for initial decomposition are the C-NO2 and O-NO2 bonds (if any were formed from potential nitrate (B79036) ester impurities, though the primary structure contains only C-nitro groups). Given the structure, the C-NO2 bonds on the fluorodinitroethyl groups are expected to be the most labile. The presence of a fluorine atom on the same carbon as the two nitro groups (the gem-dinitrofluoroethyl group) is anticipated to have a significant electronic effect on the C-NO2 bond strengths.

While specific BDE values for this compound are not published, we can infer from related molecules. Theoretical studies on similar energetic plasticizers often focus on the initial bond scission as the rate-determining step. For example, in other energetic plasticizers containing nitrate esters, the O-NO2 bond cleavage is the primary initiation step. dtic.mil For C-nitro compounds, the C-NO2 homolysis is the key initiation reaction. dtic.mil

The reaction barriers, or activation energies, for these initial decomposition steps are closely related to the BDEs. The transition state for a simple bond homolysis reaction closely resembles the separated radicals, and thus the activation energy is only slightly higher than the BDE.

Table 1: Representative C-NO2 Bond Dissociation Energies in Various Nitro Compounds (Calculated using DFT)

| Compound | BDE (C-NO2) (kcal/mol) | Computational Method |

| Nitrobenzene | ~75 | B3LYP/6-31G researchgate.net |

| 2,4,6-Trinitrotoluene (TNT) | ~68 | B3PW91/6-31G researchgate.net |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | ~62 | B3LYP/6-31G(d) researchgate.net |

Note: This table presents data for related nitroaromatic compounds to illustrate typical C-NO2 BDE values. Specific values for this compound are not available in the literature.

Transition State Analysis for Initial Decomposition Steps

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as being dependent on the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry allows for the location and characterization of these transition state structures, providing insight into the reaction mechanism.

For this compound, the initial decomposition is likely to proceed through one of several pathways, each with a unique transition state:

C-NO2 Bond Homolysis: This is a common initial step for many nitro-containing energetic materials. The transition state would involve the elongation of one of the C-NO2 bonds. Theoretical analysis of similar compounds, like trinitromethane, has involved locating the transition states for C-NO2 dissociation. researchgate.net

Nitro-Nitrite Rearrangement: An alternative pathway involves the isomerization of a nitro group to a nitrite (B80452) group (R-NO2 → R-O-N=O). This process typically has a lower energy barrier than direct C-NO2 scission in some cases and can be a competing initial step. The transition state for this rearrangement involves a cyclic structure. researchgate.net

H-abstraction: Intramolecular or intermolecular hydrogen abstraction could also initiate decomposition, although this is generally considered a secondary process in the initial stages of thermal decomposition for many energetic materials.

Computational studies on nitroalkanes have shown that the structure of the transition state is crucial in determining the reaction kinetics. acs.org For instance, in proton-transfer reactions of nitroalkanes, the degree of bond formation and cleavage in the transition state can be analyzed to understand kinetic isotope effects. acs.org

The analysis of the vibrational frequencies of the calculated transition state structure is a key step. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Reaction Path Identification and Kinetic Parameters from Theoretical Models

The primary decomposition of the fluorodinitroethyl group is expected to generate highly reactive radical species, such as •NO2. These radicals can then participate in a complex network of secondary reactions, including:

Abstraction of hydrogen atoms from the adipate backbone.

Attack on the ester carbonyl groups.

Further decomposition of the carbon-centered radicals.

Theoretical models, such as those based on ReaxFF (a reactive force field), can be employed to simulate the multi-stage thermal decomposition of complex energetic materials. For example, studies on the energetic plasticizer DNTN (2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetranitrate) have revealed a multi-stage decomposition process involving initial O-N bond cleavage followed by rapid decomposition of the carbon skeleton. jlu.edu.cn A similar multi-stage mechanism is plausible for this compound.

From the calculated potential energy surface and the properties of the reactants and transition states, key kinetic parameters such as the Arrhenius pre-exponential factor (A) and the activation energy (Ea) can be determined using transition state theory. These parameters can then be used in larger-scale models to predict the material's behavior under various conditions.

Table 2: Theoretical Kinetic Parameters for Initial Decomposition Steps of Related Energetic Materials

| Compound/Reaction Type | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Computational Method |

| Trinitromethane (C-NO2 scission) | ~40 | 10¹⁶ | G2M(CC5)//B3LYP/6-311G** researchgate.net |

| PolyNIMMO (O-NO2 scission) | ~40 | - | Not Specified dtic.mil |

Note: This table provides examples of theoretically derived kinetic parameters for the decomposition of related energetic materials to illustrate the type of data that can be obtained from computational studies. Specific values for this compound are not available in the literature.

Chemical Applications of Bis 2 Fluoro 2,2 Dinitroethyl Adipate As a Building Block in Advanced Functional Materials

Role as a Monomer or Crosslinker in Polymer Synthesis

While the term "building block" can imply a reactive component that becomes part of a polymer backbone, Bis(2-fluoro-2,2-dinitroethyl) adipate (B1204190) functions primarily as a non-reactive, additive component within a polymer system. Its chemical structure lacks the typical functional groups (like hydroxyl, carboxyl, or isocyanate) that would allow it to act as a monomer or crosslinker in conventional step-growth polymerization reactions such as polyesterification or polyurethane formation. Instead, its principal role is that of a specialized plasticizer, physically integrated into the polymer matrix during synthesis.

Bis(2-fluoro-2,2-dinitroethyl) adipate is a key ingredient in the synthesis of certain advanced energetic materials, particularly in cast-cured polymer bonded explosives (PBXs) and propellant binders. dtic.mil The synthesis of these systems often involves fluorinated polyurethane networks, which provide a durable and flexible matrix for energetic components. dtic.mil

In a typical process for creating a fluorinated polyurethane system, a prepolymer, such as a hydroxy-terminated polyfluoroformal, is mixed with a compatible energetic plasticizer like this compound. dtic.mil This mixture of prepolymer and plasticizer is then cured by adding a polyisocyanate crosslinking agent. dtic.mil The plasticizer is thoroughly dispersed within the liquid prepolymer before the polymerization (curing) reaction begins. As the isocyanate reacts with the hydroxyl groups of the prepolymer, it forms a cross-linked, three-dimensional polyurethane network, trapping the this compound molecules within the matrix. dtic.mil The resulting material is a tough, elastomeric solid where the plasticizer is intimately integrated, though not covalently bonded, to the polymer structure. dtic.mil The presence of fluorine in both the polymer and the plasticizer enhances their compatibility, which is crucial for a stable and homogeneous final material. dtic.mil

| Component | Chemical Role in Synthesis | Example |

| Prepolymer | Monomeric unit with functional groups for polymerization | Hydroxy-terminated polyfluoroformal |

| Curing Agent | Crosslinks prepolymer chains to form a network | Polyisocyanate (e.g., TDI, IPDI) |

| This compound | Energetic Plasticizer (physically blended pre-curing) | N/A |

This interactive table summarizes the roles of components in a typical fluorinated polyurethane system.

The integration of this compound into a polymer architecture is a physical process governed by intermolecular forces, rather than a chemical reaction forming covalent bonds. In polymer-bonded explosives, the plasticizer is incorporated into a binder system, which typically consists of a polymer like nitrocellulose or a cross-linked rubber such as hydroxyl-terminated polybutadiene (HTPB). dtic.mil

The process ensures the plasticizer is finely dispersed among the polymer chains. This physical integration is critical; the plasticizer molecules occupy space between the polymer chains, disrupting the strong, direct chain-to-chain interactions. This separation increases the free volume within the polymer matrix, which enhances the mobility of the polymer segments. tandfonline.com The effectiveness of this integration depends heavily on the chemical compatibility between the plasticizer and the polymer. tandfonline.comresearchgate.net High compatibility ensures that the plasticizer remains uniformly distributed and does not leach out over time, which would degrade the material's properties. researchgate.net

Mechanistic Insights into Plasticizer Functionality at the Molecular Level

The function of this compound as a plasticizer is best understood by examining its interactions with polymer chains at the molecular scale. It acts as a high-boiling point solvent that softens the polymer matrix, making it more flexible and easier to process. researchgate.net

At a fundamental level, plasticization is a process of solvation. According to the Flory-Huggins theory of polymer solutions, a polymer will readily dissolve or swell in a solvent when the Gibbs free energy of mixing is negative. elte.hu A compatible plasticizer functions as a "good solvent" for the polymer. youtube.com When this compound is mixed with a polymer, its molecules are driven to interact with the polymer chains.

This process is governed by enthalpic and entropic factors. Favorable enthalpic interactions occur between the plasticizer molecules and the polymer segments. youtube.com These interactions overcome the cohesive energy holding the polymer chains together, allowing the plasticizer to penetrate the polymer structure and solvate the individual chains. elte.hu This causes the polymer coils to expand from their condensed state to maximize these favorable interactions, leading to a softened, more flexible material. elte.huyoutube.com The compatibility, and therefore the effectiveness of solvation, can be predicted computationally by comparing the solubility parameters of the plasticizer and the polymer; smaller differences indicate better compatibility. rsc.orgresearchgate.net

Molecular dynamics (MD) simulations provide detailed insight into the specific intermolecular forces between energetic plasticizers and polymer binders. tandfonline.comrsc.org The primary interactions are non-covalent:

Van der Waals Forces: These are the dominant interactions, arising from temporary fluctuations in electron density. The aliphatic backbone of the adipate and the fluorinated groups contribute to these dispersive forces.

Dipole-Dipole Interactions: The highly polar nitro (-NO₂) and ester (-COO-) groups on the plasticizer molecule create strong permanent dipoles that interact with polar sites on the polymer chain (e.g., urethane or ester linkages).

These combined forces lead to a strong binding energy between the plasticizer and the polymer. rsc.orgresearchgate.net MD studies on analogous systems have quantified these interactions, showing how plasticizers like N-butyl-N-(2-nitroxy-ethyl)nitramine (Bu-NENA) or bis(2,2-dinitropropyl)acetal/formal (BDNPA/F) interact with polymers such as Hydroxy Terminated PolyEther (HTPE). rsc.org The plasticizer molecules effectively shield the polymer chains from one another, preventing the formation of a rigid, glassy state and instead promoting a flexible, rubbery network.

| Interaction Type | Description | Relevant Chemical Groups |

| Van der Waals | Weak, non-specific attractions | Aliphatic chains, fluoro-groups |

| Dipole-Dipole | Attraction between permanent dipoles | Nitro groups (-NO₂), Ester groups (-COO-) |

| Hydrogen Bonding | Electrostatic attraction (H-bond acceptor) | Ester carbonyl oxygen |

This interactive table details the key intermolecular interactions between the plasticizer and polymer chains.

Development of Novel Functionalized Chemical Systems and Composites

This compound is a crucial component in the development of advanced functional composites, most notably polymer-bonded explosives (PBXs). mdpi.com From a chemical perspective, a PBX is a composite material where high-energy crystalline solids are suspended in a plasticized polymer matrix. mdpi.com

In this context, this compound contributes to the system's functionality in several ways:

Binder Modification: It chemically modifies the properties of the polymer binder (e.g., a fluoropolymer or polyurethane) by the mechanisms described in section 5.2, reducing its glass transition temperature and increasing its flexibility. This enhances the mechanical properties and processability of the entire composite. researchgate.net

Enhanced Safety: By creating a softer, more elastomeric binder matrix, the plasticizer helps to cushion the sensitive explosive crystals, reducing the composite's sensitivity to accidental detonation from shock or friction. researchgate.net

The development of these systems involves carefully selecting the components to ensure chemical compatibility. mdpi.com The combination of a fluorinated polymer with a fluorinated plasticizer like this compound is a strategic design choice to maximize miscibility and create a stable, high-performance composite material. dtic.mil Research in this area focuses on synthesizing new energetic plasticizers with improved properties, such as higher densities, better thermal stability, and lower toxicity, to further advance the capabilities of these functional chemical composites. nih.gov

Mechanistic Studies of Chemical Degradation Pathways

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolysis of Bis(2-fluoro-2,2-dinitroethyl) adipate (B1204190), an ester, would involve the cleavage of the ester linkages. This reaction can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by a series of proton transfers and the elimination of 2-fluoro-2,2-dinitroethanol (B101770), yielding adipic acid. The reaction is generally reversible.

In basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 2-fluoro-2,2-dinitroethoxide leaving group, which then abstracts a proton to form 2-fluoro-2,2-dinitroethanol. The other product is the adipate salt. This process, known as saponification, is typically irreversible.

The kinetics of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. The electron-withdrawing nature of the fluorine and nitro groups on the ethyl side chains would likely influence the rate of hydrolysis compared to simple alkyl adipates.

Thermal Decomposition Mechanisms and Molecular Fragmentation Pathways

The thermal decomposition of energetic materials like Bis(2-fluoro-2,2-dinitroethyl) adipate is a complex process involving multiple competing reactions. Based on studies of similar energetic plasticizers containing gem-dinitro groups, such as bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), several primary degradation pathways can be postulated. acs.org

One probable initial step is the homolytic cleavage of the C-N bond to release nitrogen dioxide (NO₂) radicals. acs.org This is a common decomposition pathway for nitro-containing energetic materials. The resulting carbon-centered radical can then undergo further reactions, leading to the fragmentation of the molecule.

Another potential pathway, identified in the degradation of BDNPA/F, is hydrolysis , which can become significant even at elevated temperatures if moisture is present. acs.org For this compound, this would lead to the formation of adipic acid and 2-fluoro-2,2-dinitroethanol, which would then undergo their own thermal decomposition.

The molecular fragmentation would likely produce a variety of smaller molecules. The adipate backbone could fragment to produce carbon dioxide, water, and smaller organic acids. The 2-fluoro-2,2-dinitroethyl fragments would decompose to produce nitrogen oxides (NOx), hydrogen fluoride (B91410) (HF), carbon monoxide, and carbon dioxide.

A hypothetical fragmentation pattern is presented below:

| Precursor Fragment | Potential Decomposition Products |

| Adipate moiety | Adipic acid, CO₂, H₂O, smaller carboxylic acids |

| 2-fluoro-2,2-dinitroethyl moiety | 2-fluoro-2,2-dinitroethanol, NO₂, NO, N₂O, CO, CO₂, HF |

Photochemical Degradation Mechanisms

The photochemical degradation of this compound would be initiated by the absorption of ultraviolet (UV) radiation. The nitro groups are known chromophores that can absorb UV light, leading to the excitation of the molecule. The excited molecule can then undergo several degradation pathways.

One likely pathway is the photodissociation of the C-N bond , similar to the thermal decomposition pathway, to generate NO₂ radicals. Another possibility is the intramolecular rearrangement or elimination reactions from the excited state. The presence of the ester and fluoro groups could also influence the photochemical reactivity. The degradation products would likely be similar to those from thermal decomposition, including nitrogen oxides and smaller organic fragments.

Investigation of Catalyzed and Inhibited Degradation Processes

The degradation of energetic materials can be influenced by the presence of catalysts or inhibitors.

Catalysis:

Acids and Bases: As discussed in the hydrolysis section, acids and bases are expected to catalyze the hydrolytic degradation of the ester linkages.

Metal Ions: Certain metal ions can act as Lewis acids and coordinate to the carbonyl oxygen of the ester, polarizing the C=O bond and making the carbonyl carbon more susceptible to nucleophilic attack, thereby catalyzing hydrolysis. Transition metals can also participate in redox reactions with the nitro groups, potentially accelerating decomposition.

Inhibition: The stability of energetic plasticizers is crucial for their application. researchgate.net The addition of stabilizers is a common practice to inhibit degradation.

Radical Scavengers: Compounds that can react with and neutralize the free radicals (such as NO₂) formed during thermal or photochemical decomposition can inhibit the degradation process. Phenolic compounds and certain amines are known radical scavengers.

Moisture Scavengers: To prevent hydrolytic degradation, compounds that react with water can be added to the formulation.

Further research is required to fully elucidate the specific catalysts and inhibitors for this compound and to quantify their effects on its degradation kinetics.

Future Research Directions and Emerging Paradigms in Bis 2 Fluoro 2,2 Dinitroethyl Adipate Chemistry

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of energetic materials often involves hazardous reagents and produces significant environmental waste. diva-portal.org Future research into the synthesis of "Bis(2-fluoro-2,2-dinitroethyl) adipate" will likely pivot towards greener and more sustainable methodologies.

Current synthetic strategies for similar adipate (B1204190) esters often rely on the esterification of adipic acid with the corresponding alcohol. mdpi.comorgsyn.org For "this compound," this would involve the reaction of adipic acid with 2-fluoro-2,2-dinitroethanol (B101770). Key areas for future investigation include:

Enzymatic Catalysis: The use of lipases for the esterification of adipic acid has shown high yields (approaching 100%) under mild conditions for other adipate esters. mdpi.comnih.gov Research into lipase-catalyzed synthesis of "this compound" could offer a more environmentally benign route, minimizing harsh acidic catalysts and high temperatures that can lead to side reactions and decomposition of the energetic nitro groups. google.com

Solvent-Free Synthesis: Solventless reaction conditions are a key principle of green chemistry, reducing waste and simplifying product purification. nih.govacs.org Investigating solvent-free esterification, potentially coupled with methods to remove the water byproduct to drive the reaction equilibrium, presents a promising avenue for a more efficient and sustainable synthesis of this energetic plasticizer. acs.org

Renewable Feedstocks: While the fluorinated alcohol component is highly specialized, the adipic acid backbone could potentially be derived from bio-based sources. mdpi.com Research into integrating bio-derived adipic acid into the synthesis of "this compound" would significantly improve its sustainability profile. worldscientific.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and improved reproducibility for energetic material synthesis. Exploring the synthesis of "this compound" in a flow system could mitigate the risks associated with handling this energetic compound in batch processes.

The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also align with the principles of green chemistry, reducing the environmental footprint of energetic material production. diva-portal.orgdiva-portal.org

Development of Advanced Computational Models for Predictive Chemical Design

Computational chemistry is an indispensable tool in the design and prediction of properties for new energetic materials, offering a safer and more cost-effective alternative to purely experimental approaches. For "this compound," the development of advanced computational models is crucial for understanding its properties and guiding the design of next-generation materials.

Future research in this area should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecular structure, electronic properties, and vibrational spectra of "this compound." earthlinepublishers.com Such studies can elucidate the intramolecular interactions, particularly the influence of the fluorine atom and nitro groups on the stability and reactivity of the molecule. researchgate.net DFT can also be used to predict key performance parameters like heat of formation and detonation properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are essential for understanding the bulk properties and intermolecular interactions of "this compound" within a polymer matrix. mdpi.com These simulations can predict its compatibility with different binders, its plasticizing efficiency, and the mechanical properties of the resulting polymer-bonded explosive. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models for a series of fluorinated nitroalkane plasticizers, it would be possible to predict the properties of novel derivatives of "this compound" based on their molecular structure. This would enable high-throughput virtual screening of potential candidates with improved performance and sensitivity characteristics.

These computational approaches will accelerate the discovery and optimization of energetic plasticizers by allowing for the in silico evaluation of numerous candidate structures before committing to their synthesis and experimental testing.

Design and Synthesis of Chemically Modified Derivatives with Tuned Molecular Architectures

The molecular architecture of "this compound" offers several avenues for chemical modification to fine-tune its properties. Future research will likely focus on synthesizing derivatives with enhanced thermal stability, reduced sensitivity, and improved energetic performance.

Potential strategies for creating such derivatives include:

Altering the Adipate Backbone: The flexibility and length of the six-carbon adipate chain can be modified. Introducing different dicarboxylic acids could alter the plasticizer's viscosity, glass transition temperature, and interaction with the polymer binder. For instance, using shorter or more rigid dicarboxylic acids could impact the mechanical properties of the final formulation.

Modifying the Dinitroethyl Group: While the gem-dinitro functionality is key to the compound's energy content, exploring derivatives with alternative energetic groups could be a fruitful area of research. For example, the synthesis of related compounds like bis-(2-difluoroamino-2,2-dinitroethyl)nitramine highlights the potential for introducing other explosophoric groups to enhance performance. researchgate.net

Introducing Additional Functional Groups: The synthesis of asymmetric adipate esters, where the two alcohol moieties are different, could lead to plasticizers with a unique balance of properties. mdpi.comnih.gov For example, one could synthesize an adipate with one 2-fluoro-2,2-dinitroethyl group and another, less energetic but more plasticizing group.

Creating Oligomeric and Polymeric Structures: The synthesis of highly branched poly(butylene adipate) has been shown to be an effective plasticizer with reduced migration. worldscientific.com Investigating the synthesis of oligomeric or polymeric versions of "this compound" could lead to energetic plasticizers with superior retention in the polymer matrix over time.

The synthesis and characterization of these new derivatives will provide a library of energetic plasticizers with a wide range of properties, allowing for the formulation of PBXs and propellants with tailored performance characteristics.

Interdisciplinary Research Synergies in Fluorinated Organic Chemistry and Materials Science

The unique properties of fluorine-containing molecules are increasingly being leveraged in materials science. rsc.orgrsc.orgyoutube.comnih.gov The future of "this compound" chemistry lies in fostering interdisciplinary collaborations between fluorinated organic chemistry and materials science to develop novel energetic materials systems.

Key areas for synergistic research include:

Fluoropolymers as Binders: Fluoropolymers are not only chemically resistant but can also act as energetic binders in their own right, reacting exothermically with metal fuels. researchgate.netnih.govcswab.org Studying the interactions and compatibility between "this compound" and various fluoropolymer binders (e.g., Viton) is essential. mdpi.comnih.gov This research could lead to highly energetic, all-fluorinated binder systems with exceptional performance.

Fluorine-Specific Interactions: The unique, non-covalent interactions of organic fluorine, such as C-F···H bonds and fluorous-fluorous interactions, can be exploited to control the morphology and properties of energetic composites. rsc.orgrsc.org Understanding how these interactions influence the crystal packing of the plasticizer and its distribution within the polymer matrix can lead to materials with improved homogeneity and stability.

Nanoenergetic Composites: The incorporation of nano-sized energetic components can significantly enhance the performance of explosives and propellants. Research into formulating "this compound" with nanoenergetic materials, such as nanodiamonds or metal nanoparticles, could unlock new levels of energy release and reaction rates. The fluorinated nature of the plasticizer may also play a role in passivating or interacting with metal nanoparticles in novel ways. nih.gov

Advanced Material Characterization: The application of advanced materials science characterization techniques is crucial for understanding the structure-property relationships in formulations containing "this compound." Techniques such as small-angle X-ray scattering (SAXS) to probe morphology and nano-indentation to measure mechanical properties at the microscale will be invaluable.

By bridging the gap between fundamental organic synthesis and applied materials science, researchers can create a new generation of energetic materials based on "this compound" with unprecedented performance and safety characteristics.

Q & A

Q. What theoretical frameworks guide the design of degradation studies for nitro-functionalized adipate esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.